molecular formula C21H24N2O2S B128480 N-Desmethyl eletriptan CAS No. 153525-55-4

N-Desmethyl eletriptan

Cat. No. B128480
M. Wt: 368.5 g/mol
InChI Key: HHTDENYTSCXDFO-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl eletriptan is a metabolite of eletriptan . It is formed from eletriptan primarily by the cytochrome P450 (CYP) isoform CYP3A4 in human liver microsomes . It is a synthetic drug belonging to the triptan class of medications and is used to treat migraine headaches.


Molecular Structure Analysis

The molecular formula of N-Desmethyl eletriptan is C21H24N2O2S . The formal name is ®-5- [2- (phenylsulfonyl)ethyl]-3- (2-pyrrolidinylmethyl)-1H-indole . The InChi Code is InChI=1S/C21H24N2O2S/c24-26 (25,19-6-2-1-3-7-19)12-10-16-8-9-21-20 (13-16)17 (15-23-21)14-18-5-4-11-22-18/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2/t18-/m1/s1 .


Physical And Chemical Properties Analysis

N-Desmethyl eletriptan has a molecular weight of 368.49 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 625.5±55.0 °C at 760 mmHg, and a flash point of 332.1±31.5 °C . It is soluble in acetonitrile, DMSO, and methanol .

Scientific Research Applications

Pharmacokinetic Drug-Drug Interaction Potential

Research by Patel et al. (2018) highlights the importance of understanding the pharmacokinetic drug-drug interaction (DDI) potential of eletriptan, especially when considering the formation of its active metabolite, N-desmethyl eletriptan. This study emphasizes the differential DDI interaction when eletriptan is administered orally versus subcutaneously, indicating a need for further clinical evaluation of these differences (Patel et al., 2018).

Craniovascular Selectivity

Humphrey et al. (2000) and VandenBrink et al. (2000) investigated the craniovascular selectivity of eletriptan, assessing its effects on various blood vessels such as the human middle meningeal artery, coronary artery, and saphenous vein. Their findings suggest that eletriptan and its metabolites, including N-desmethyl eletriptan, exhibit differential effects on these blood vessels, which is critical for understanding the therapeutic efficacy and potential cardiovascular side effects of eletriptan (Humphrey et al., 2000); (VandenBrink et al., 2000).

Metabolism and P-glycoprotein Interaction

Evans et al. (2003) conducted studies on the metabolism of eletriptan, specifically focusing on the formation of N-desmethyl eletriptan. They found that CYP3A4 primarily catalyzes eletriptan's metabolism to its N-desmethyl metabolite. Moreover, they observed that eletriptan is a good substrate for human P-glycoprotein (P-gp), influencing its pharmacokinetic profile (Evans et al., 2003).

Binding Interaction with Bovine Serum Albumin

Manjushree and Hosakere (2017) explored the interaction between eletriptan hydrochloride and bovine serum albumin, with a focus on the effects of metal ions on this interaction. Understanding this binding interaction is crucial for comprehending eletriptan's pharmacological actions, biotransformation, and bio-distribution, which extends to its metabolites such as N-desmethyl eletriptan (Manjushree & Hosakere, 2017).

Safety And Hazards

N-Desmethyl eletriptan is not for human or veterinary use . More detailed safety and hazard information can be found in the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTDENYTSCXDFO-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl eletriptan

CAS RN

153525-55-4
Record name N-Desmethyl eletriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153525554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESMETHYL ELETRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MOZ326Q5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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